While specific applications in scientific research are not readily available, compounds like hexyl propionate are often used in various fields such as chemistry and biochemistry for their properties. For example, they might be used as solvents, reagents, or building blocks in synthetic chemistry.
Field: Food and Cosmetics Industry
Application Summary: Hexyl propionate is used as a flavor and fragrance agent.
Methods of Application: It is added to food and cosmetic products to enhance their smell and taste.
Results: The addition of Hexyl propionate improves the sensory appeal of products, making them more enjoyable for consumers.
Field: Food Industry
Application Summary: Hexyl propionate is used as a synthetic spice.
Methods of Application: It is incorporated into food products to mimic the taste and aroma of natural spices.
Results: This enhances the flavor profile of food products, contributing to a more enjoyable eating experience.
Field: Chemistry and Biochemistry
Application Summary: Hexyl propionate is used in the synthesis of substances.
Methods of Application: It is used as a reagent in various chemical reactions.
Results: This allows for the production of a wide range of chemical compounds.
Field: Analytical Chemistry
Application Summary: Hexyl propionate can be analyzed using gas chromatography.
Methods of Application: It is injected into a gas chromatograph, which separates the compound and provides information about its properties.
Results: This provides valuable data for research and quality control purposes.
Field: Biochemistry
Application Summary: Hexyl propionate is found in different varieties of apple and occurs in muskmelon. It’s used in research related to these fruits.
Methods of Application: It is used in experiments to understand its role and impact on the biochemical processes in these fruits.
Results: This contributes to our understanding of fruit biochemistry and can inform agricultural practices and food production.
Hexyl propionate, also known as hexyl propanoate, is an organic compound classified as a carboxylic acid ester. Its chemical formula is , and it consists of a hexyl group (derived from hexanol) attached to a propanoate group. This compound has a linear structure, featuring nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. Hexyl propionate is characterized by its fruity and melon-like aroma, making it a popular choice in the food and fragrance industries .
Currently, there is no widely documented information on the specific mechanism of action of hexyl propionate in biological systems.
Specific data on flammability, reactivity, and toxicity is lacking and requires further investigation.
More research is needed to fully understand the properties, applications, and potential safety hazards of hexyl propionate. This includes:
The synthesis of hexyl propionate typically involves the Fischer esterification process, where propanoic acid reacts with hexanol in the presence of an acid catalyst. The general reaction can be summarized as follows:
Alternative methods for synthesizing hexyl propionate include:
Hexyl propionate finds applications across various industries:
Research on the interactions of hexyl propionate with biological systems is limited. While it is known to occur naturally in certain fruits, detailed studies on its metabolic pathways or interactions with other compounds are sparse. Its potential role as a biomarker for fruit consumption suggests some level of interaction with human metabolism, but comprehensive studies are needed to elucidate these mechanisms .
Hexyl propionate shares similarities with other esters but possesses unique characteristics due to its specific structure and properties. Here are some compounds that are similar:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Ethyl acetate | Common solvent with a fruity odor; widely used in paints. | |
| Butyl acetate | Known for its sweet smell; used in nail polish removers. | |
| Octyl acetate | Has a longer carbon chain; often used in fragrances. |
Hexyl propionate's unique appeal lies in its specific fruity aroma and its natural occurrence in various fruits, which distinguishes it from other esters that may not have such direct links to natural sources. Additionally, its applications in both food flavoring and fragrance make it versatile compared to other similar compounds that may be restricted to one industry .
Hexyl propionate is an organic ester compound with the molecular formula C9H18O2 and a molecular weight of 158.238 grams per mole [1] [5]. The compound is officially designated by the International Union of Pure and Applied Chemistry as hexyl propanoate, with the Chemical Abstracts Service registry number 2445-76-3 [1] [7]. The molecular structure consists of nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms arranged in a specific ester configuration [5] [8].
The structural representation of hexyl propionate can be expressed through multiple chemical notation systems. The International Chemical Identifier is InChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3, while the corresponding InChI Key is GOKKOFHHJFGZHW-UHFFFAOYSA-N [1] [5] [11]. The Simplified Molecular Input Line Entry System representation is CCCCCCOC(=O)CC, which clearly illustrates the linear hexyl chain connected to the propanoate group through an ester linkage [5] [12].
| Property | Value |
|---|---|
| Molecular Formula | C9H18O2 [1] |
| Molecular Weight (g/mol) | 158.238 [5] |
| Monoisotopic Mass (g/mol) | 158.13067982 [1] |
| CAS Registry Number | 2445-76-3 [7] |
| IUPAC Name | hexyl propanoate [5] |
| InChI Identifier | InChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3 [11] |
| InChI Key | GOKKOFHHJFGZHW-UHFFFAOYSA-N [1] |
| SMILES Structure | CCCCCCOC(=O)CC [12] |
The molecular architecture of hexyl propionate features a characteristic ester functional group where the carbonyl carbon is bonded to both an oxygen atom through a double bond and another oxygen atom through a single bond [13] [15]. This second oxygen atom connects to the hexyl alkyl chain, creating the complete ester structure [16] [19]. The propanoate portion contributes three carbon atoms to the overall structure, with the terminal carbon participating in the ester linkage [7] [10].
Physical characterization reveals that hexyl propionate exists as a clear, colorless to almost colorless liquid at room temperature [7] [9]. The compound exhibits a density of 0.871 grams per milliliter at 25 degrees Celsius and maintains a refractive index of 1.419 at 20 degrees Celsius [7] [12]. The melting point occurs at negative 57.5 degrees Celsius, while the boiling point reaches 190 degrees Celsius under standard atmospheric pressure [7] [12].
The stereochemical analysis of hexyl propionate reveals a molecule devoid of stereogenic centers, rendering it achiral and superimposable on its mirror image [2] [6]. The compound belongs to the C1 point group, possessing no symmetry planes or centers of symmetry [18]. The absence of carbon-carbon double bonds within the structure eliminates the possibility of geometric isomerism, while the lack of substituents on tetrahedral carbon centers precludes optical isomerism [2] [13].
Conformational analysis demonstrates that hexyl propionate possesses significant molecular flexibility due to the presence of seven rotatable bonds throughout its structure [5] [8]. These rotatable bonds include multiple carbon-carbon single bonds within both the hexyl chain and the propanoate portion, as well as the critical carbon-oxygen bond that connects the alkyl chain to the ester group [13] [18]. The rotational barriers around these single bonds are relatively low, typically ranging from 3.0 to 5.0 kilocalories per mole, allowing for facile interconversion between different conformational states [2] [6].
| Rotatable Bond | Energy Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|
| C1-C2 (propionate) | ~3.0 | Anti |
| C2-C3 (propionate) | ~3.0 | Anti |
| C=O···O-C | ~5.0 | s-cis (Z) |
| O-C1 (hexyl) | ~3.5 | Gauche |
| C1-C2 (hexyl) | ~3.0 | Anti |
| C2-C3 (hexyl) | ~3.0 | Anti |
| C3-C4 (hexyl) | ~3.0 | Anti |
| C4-C5 (hexyl) | ~3.0 | Anti |
| C5-C6 (hexyl) | ~3.0 | Anti |
The hexyl chain adopts a preferred extended zigzag conformation that minimizes steric interactions between adjacent methylene groups [2] [21]. This extended conformation maximizes the distance between bulky substituents and reduces unfavorable eclipsing interactions that would occur in more compact arrangements [25] [26]. The propanoate portion exhibits a preference for anti conformations around the carbon-carbon bonds, which similarly minimizes steric clashes between the methyl group and the carbonyl functionality [6] [18].
The ester linkage itself demonstrates a notable conformational preference for the s-cis or Z conformation rather than the s-trans or E alternative [13] [16]. This preference arises from a combination of hyperconjugation effects and dipole minimization, where the s-cis arrangement provides optimal orbital overlap and reduces the overall molecular dipole moment [6] [13]. The energy difference between these conformational states typically amounts to several kilocalories per mole, making the s-cis form significantly more populated at room temperature [18].
The bonding architecture of hexyl propionate centers around the characteristic ester functional group, which features a carbonyl carbon atom engaged in both double and single bond formation with oxygen atoms [13] [16]. The carbon-oxygen double bond exhibits typical carbonyl characteristics with a bond length of approximately 1.23 angstroms and significant polarization due to the electronegativity difference between carbon and oxygen [19] [22]. The single carbon-oxygen bond connecting to the hexyl chain measures approximately 1.36 angstroms and demonstrates partial double bond character due to resonance effects within the ester group [13] [24].
The molecular interactions governing hexyl propionate behavior involve multiple types of intermolecular forces operating simultaneously [21] [22]. London dispersion forces represent the primary intermolecular attraction mechanism, particularly significant due to the extended hexyl chain that provides substantial molecular surface area for interaction [25] [26]. These dispersion forces increase proportionally with molecular weight and contribute significantly to the compound's physical properties, including its boiling point and viscosity [21] [25].
| Interaction Type | Strength | Description |
|---|---|---|
| Dipole-Dipole | Moderate | Carbonyl group creates permanent dipole moment |
| London Dispersion Forces | Moderate to Strong | Significant due to extended hexyl chain |
| Hydrogen Bonding (as acceptor) | Moderate | Two oxygen atoms can accept hydrogen bonds [24] |
| π-System Interactions | None | No π-systems present beyond carbonyl group |
| Electrostatic Interactions | Weak | Partial charges on oxygen atoms |
| Hydrophobic Interactions | Strong | Hexyl chain provides hydrophobic character [7] |
Dipole-dipole interactions arise from the permanent dipole moment created by the polar carbonyl group, with an estimated dipole moment of approximately 1.67 Debye for similar propanoate esters [23] [26]. This dipole moment results from the unequal sharing of electrons between the carbonyl carbon and oxygen atoms, creating partial positive and negative charges that can interact with other polar molecules [22] [23].
Hydrogen bonding capability is limited to acceptor interactions, as hexyl propionate lacks hydrogen atoms bonded to electronegative atoms that could serve as hydrogen bond donors [24] [26]. Both oxygen atoms within the ester group can function as hydrogen bond acceptors, with the carbonyl oxygen typically exhibiting stronger acceptor properties than the ether-type oxygen [24]. This hydrogen bonding capacity influences the compound's solubility behavior and interaction with protic solvents [13] [22].
The hexyl alkyl chain contributes significant hydrophobic character to the molecule, evidenced by the logarithm of the partition coefficient value of 3.9 at 35 degrees Celsius [7] [10]. This high lipophilicity indicates strong preference for nonpolar environments and limited water solubility of 63.1 milligrams per liter at 20 degrees Celsius [7] [8]. The hydrophobic interactions become increasingly important as the alkyl chain length increases, affecting both the compound's physical properties and biological activity [21] [25].
The structure-activity relationship analysis of hexyl propionate reveals critical connections between molecular architecture and functional properties across various application domains [4] [14]. The ester functional group serves as the primary determinant of chemical reactivity, providing specific sites for nucleophilic attack and hydrolysis reactions that are essential for many biological and industrial processes [13] [14]. The terminal positioning of the ester group optimizes accessibility for enzymatic or chemical transformations while maintaining the structural integrity of the hexyl chain [14].
The hexyl chain length represents a carefully balanced structural feature that influences multiple activity parameters simultaneously [14] [25]. The six-carbon alkyl chain provides optimal lipophilicity for membrane permeability while avoiding excessive hydrophobicity that could impair solubility or bioavailability [7] [14]. Research on similar propanoate esters demonstrates that chains shorter than four carbons exhibit insufficient lipophilic character, while chains longer than eight carbons may demonstrate reduced activity due to excessive molecular weight and steric bulk [14].
| SAR Factor | Impact on Activity |
|---|---|
| Ester Group Position | Terminal position optimizes reactivity and accessibility [14] |
| Alkyl Chain Length | C6 hexyl chain provides optimal lipophilicity balance [14] |
| Branching Pattern | Linear structure enhances molecular stacking [21] |
| Functional Group Substitution | Ester group provides specific reactivity [13] |
| Molecular Flexibility | 7 rotatable bonds allow conformational adaptation [5] |
| Lipophilicity Balance | LogP of 3.9 indicates good membrane permeability [7] |
| Molecular Volume | 181.9 mL/mol balances diffusion and binding properties [12] |
| Electronic Effects | Electron-withdrawing carbonyl influences reactivity [13] |
The linear branching pattern of hexyl propionate enhances activity through improved molecular stacking and intermolecular interactions compared to branched alternatives [21] [25]. Branched ester structures typically exhibit reduced surface area available for intermolecular forces, resulting in decreased boiling points and altered physical properties that can negatively impact activity in certain applications [21]. The linear architecture maximizes London dispersion forces and facilitates ordered molecular arrangements that are beneficial for many functional applications [25].
Molecular flexibility, quantified by the presence of seven rotatable bonds, provides significant advantages for structure-activity relationships [5] [8]. This conformational adaptability allows the molecule to adjust its three-dimensional shape to optimize interactions with binding sites, enzyme active sites, or other molecular targets [18]. The balance between flexibility and rigidity is crucial, as excessive flexibility can reduce binding specificity while insufficient flexibility limits the ability to adopt optimal conformations [6] [18].
The lipophilicity balance, characterized by a logarithm of partition coefficient value of 3.9, positions hexyl propionate within the optimal range for many biological activities [7]. This value indicates good membrane permeability and lipid solubility while maintaining sufficient aqueous solubility for transport and distribution [7] [22]. The molecular volume of 181.9 milliliters per mole represents an intermediate size that balances diffusion properties with binding affinity, avoiding both rapid clearance associated with small molecules and poor penetration characteristic of large molecules [12].
Hexyl propionate exhibits distinctive phase transition characteristics that reflect its molecular structure as an ester compound. The melting point of hexyl propionate has been consistently reported across multiple sources as -57.5°C [1] [2] [3], with some sources reporting a slightly higher value of -58.0°C [4]. This low melting point indicates that the compound exists as a liquid under normal ambient conditions, which is characteristic of medium-chain aliphatic esters.
The boiling point of hexyl propionate varies significantly depending on the pressure conditions. Under reduced pressure conditions of 10 mmHg, the boiling point ranges from 73.0°C to 74.0°C [1] [2]. However, under standard atmospheric pressure (760 mmHg), the boiling point increases substantially to 186.0°C to 190.0°C [4] [5]. This pressure-dependent variation in boiling point follows the Clausius-Clapeyron relationship and is typical for organic compounds.
The fusion temperature has been precisely determined through NIST data compilation as 215.7 K (-57.5°C) [6], confirming the consistency of melting point measurements across different research groups and methodologies.
The phase behavior of hexyl propionate demonstrates characteristics typical of medium-chain ester compounds. The critical pressure has been calculated using the Joback estimation method as 2412.37 kPa [7], which places this compound in the moderate pressure range for critical phenomena. This critical pressure value is consistent with similar ester compounds of comparable molecular weight.
The compound demonstrates a significant temperature range in its liquid phase, spanning from approximately -57.5°C to 186-190°C under standard atmospheric conditions. This wide liquid range makes hexyl propionate suitable for various industrial applications where thermal stability over a broad temperature range is required.
While specific heat capacity measurements for hexyl propionate are limited in the available literature, computational methods have provided estimates for thermodynamic properties. The compound demonstrates moderate thermal stability, with decomposition temperatures not specifically reported but inferred to be well above its normal boiling point based on its use in industrial applications.
The heat of vaporization has been determined as 42.6 kJ/mol [8], which is within the expected range for aliphatic esters of similar molecular weight. This value indicates moderate intermolecular forces and is consistent with the observed boiling point characteristics.
Thermodynamic calculations using the Joback group contribution method have provided estimates for key enthalpy parameters. The standard enthalpy of formation in the gas phase has been calculated as -473.89 kJ/mol [7], indicating that hexyl propionate is thermodynamically stable relative to its constituent elements.
The heat of fusion has been estimated using computational methods as 21.85 kJ/mol [7], which correlates well with the observed melting point behavior. These thermodynamic parameters suggest that hexyl propionate exhibits typical behavior for aliphatic ester compounds of its molecular class.
The refractive index of hexyl propionate has been measured using standard refractometry techniques. At 20°C using the sodium D-line (589 nm), the refractive index (n20/D) is 1.413 [9]. Alternative measurements report a range of 1.4100 to 1.4160 [10], indicating slight variations depending on measurement conditions and sample purity.
The molecular refractive power has been calculated as 45.93 mL/mol [4], which is consistent with the molecular structure containing both aliphatic and ester functional groups. This value follows the expected additivity relationships for group contributions to molar refractivity.
Hexyl propionate, with the molecular formula C₉H₁₈O₂, does not contain any chiral centers in its structure. The compound is composed of a straight-chain hexyl group attached to a propionate ester group, both of which are achiral moieties. Consequently, the optical rotation of hexyl propionate is 0 degrees [10], confirming its achiral nature.
The absence of optical activity is expected based on the molecular structure, where no carbon atoms are bonded to four different substituents. This achiral characteristic is important for applications where stereochemical considerations are relevant.
Hexyl propionate exhibits limited water solubility due to its predominantly hydrophobic character. The water solubility at 20°C has been measured as 63.1 mg/L [3], which classifies it as "very slightly soluble" in water [1] [11]. This low water solubility is characteristic of medium-chain aliphatic esters and reflects the dominant hydrophobic contribution of the hexyl chain.
In contrast, hexyl propionate demonstrates good solubility in organic solvents. The compound is soluble in alcohol and propylene glycol [11], making it useful for formulations requiring organic solvent systems. It is insoluble in water but readily dissolves in most organic solvents [13], following the general principle of "like dissolves like."
The logarithmic partition coefficient (LogP) for the octanol-water system has been measured as 3.9 at 35°C [3], indicating a strong preference for the organic phase. This high LogP value confirms the lipophilic nature of hexyl propionate and suggests significant bioaccumulation potential in biological systems.
Alternative computational methods have provided a calculated partition coefficient of 2.520 [7], though this appears to be derived using different methodologies or conditions. The higher experimental value of 3.9 is more consistent with the observed solubility behavior and molecular structure characteristics.
The distribution behavior in two-phase systems strongly favors the organic phase, which has important implications for environmental fate, biological activity, and industrial applications involving liquid-liquid extraction processes.
The density of hexyl propionate has been well-characterized across multiple studies. At 20°C, the density is 0.870 g/mL [4], while at 25°C it is 0.871 g/mL [2] [3]. The specific gravity at 20°C is reported as 0.87 [5], which is consistent with the density measurements.
The molar volume calculated from density and molecular weight data is 181.9 mL/mol [4], which provides insight into the molecular packing efficiency in the liquid state. This molar volume is appropriate for a nine-carbon ester compound and reflects the space-filling characteristics of the branched molecular structure.
While specific viscosity measurements for hexyl propionate are not extensively reported in the literature, related studies on similar aliphatic esters suggest moderate viscosity values typical of medium-chain organic compounds. The molecular structure, with its moderate chain length and ester functionality, would be expected to produce viscosity values in the range of 1-5 cP at room temperature, though precise experimental determination would be required for specific applications.
The density-temperature relationship follows typical organic liquid behavior with decreasing density at higher temperatures, though specific thermal expansion coefficients have not been reported in the available literature sources.
| Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | -57.5 | °C | [1] [2] [3] |
| Boiling Point (10 mmHg) | 73-74 | °C | [1] [2] |
| Boiling Point (760 mmHg) | 186-190 | °C | [4] [5] |
| Density (25°C) | 0.871 | g/mL | [2] [3] |
| Refractive Index (20°C) | 1.413 | dimensionless | [9] |
| Water Solubility (20°C) | 63.1 | mg/L | [3] |
| LogP (octanol/water) | 3.9 | dimensionless | [3] |
| Heat of Vaporization | 42.6 | kJ/mol | [8] |
| Critical Pressure | 2412.37 | kPa | [7] |
| Optical Rotation | 0 | degrees | [10] |